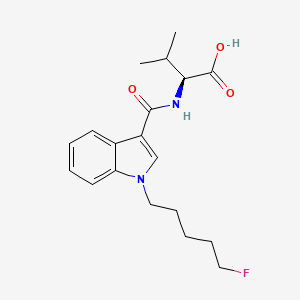
5-fluoro MMB-PICA butanoic acid metabolite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro MMB-PICA butanoic acid metabolite is a synthetic cannabinoid metabolite. It is a metabolite of MMB2201, a synthetic cannabinoid receptor agonist. This compound is primarily used as an analytical reference standard in forensic and research applications .
Preparation Methods
The preparation of 5-fluoro MMB-PICA butanoic acid metabolite involves the synthesis of its parent compound, MMB2201, followed by its metabolic conversion. The synthetic route typically involves the reaction of 5-fluoropentylindole with valine, followed by ester hydrolysis to yield the butanoic acid metabolite
Chemical Reactions Analysis
5-fluoro MMB-PICA butanoic acid metabolite undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of oxidized metabolites.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine atom, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-fluoro MMB-PICA butanoic acid metabolite is used in various scientific research applications, including:
Forensic Chemistry: It is used as an analytical reference standard for the identification and quantification of synthetic cannabinoids in biological samples.
Toxicology: The compound is studied to understand the metabolic pathways and toxicological effects of synthetic cannabinoids.
Pharmacology: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of synthetic cannabinoids.
Mechanism of Action
The mechanism of action of 5-fluoro MMB-PICA butanoic acid metabolite involves its interaction with cannabinoid receptors, particularly CB1 and CB2 receptors. The compound acts as an agonist, binding to these receptors and mimicking the effects of natural cannabinoids. This interaction leads to various physiological and psychological effects, including altered perception, mood changes, and potential toxic effects .
Comparison with Similar Compounds
5-fluoro MMB-PICA butanoic acid metabolite is similar to other synthetic cannabinoid metabolites, such as:
- 5-fluoro MDMB-PICA butanoic acid metabolite
- 5-fluoro MMB-FUBINACA butanoic acid metabolite
- 5-fluoro MDMB-PINACA butanoic acid metabolite
These compounds share similar structures and metabolic pathways but differ in their specific chemical modifications and potency. This compound is unique due to its specific fluorine substitution and its parent compound, MMB2201 .
properties
Molecular Formula |
C19H25FN2O3 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(2S)-2-[[1-(5-fluoropentyl)indole-3-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C19H25FN2O3/c1-13(2)17(19(24)25)21-18(23)15-12-22(11-7-3-6-10-20)16-9-5-4-8-14(15)16/h4-5,8-9,12-13,17H,3,6-7,10-11H2,1-2H3,(H,21,23)(H,24,25)/t17-/m0/s1 |
InChI Key |
QVSMBMRTAUDVKS-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(5,6-dichloro-1,3-benzothiazol-2-yl)-N-[(3R)-oxolan-3-yl]piperidine-4-carboxamide](/img/structure/B10855861.png)
![4-(ethylsulfonylamino)-N-[5-fluoro-6-[4-fluoro-3-[[2-[3-(trifluoromethyl)phenyl]acetyl]amino]phenoxy]-1,3-benzothiazol-2-yl]cyclohexane-1-carboxamide](/img/structure/B10855862.png)
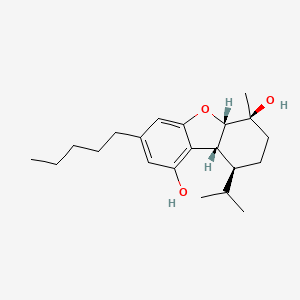
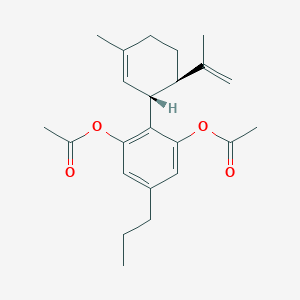
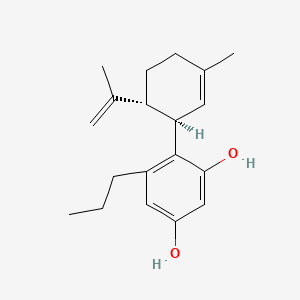

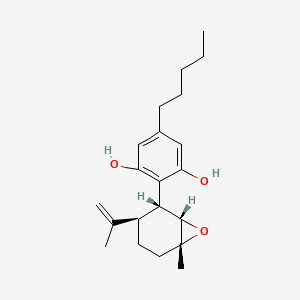
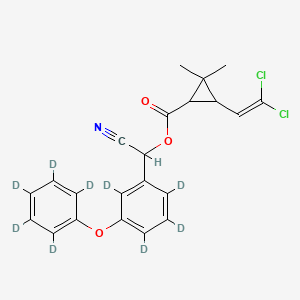
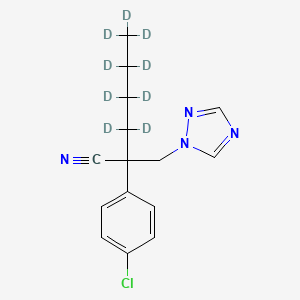
![[(E)-non-2-enyl] 2-[4-(dimethylamino)butylsulfanylcarbonyl-(2-heptadecan-9-yloxy-2-oxoethyl)amino]acetate](/img/structure/B10855911.png)
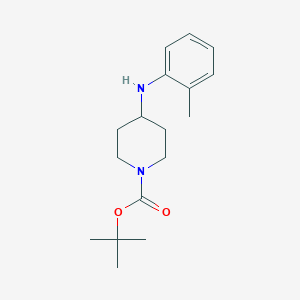
![3-[2-[[3-(2-carboxyethyl)-5-[(E)-[(3E)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10855927.png)

